Calanolide A Retains Full Activity Against Y181C Mutant HIV-1, Unlike Nevirapine
In a direct head-to-head comparison using primer extension assays, recombinant HIV-1 reverse transcriptase (RT) containing the Y181C substitution displayed approximately 90-fold resistance to nevirapine but remained fully sensitive to (+)-Calanolide A. Remarkably, the Y181C mutation marginally enhanced susceptibility to Calanolide A [1].
| Evidence Dimension | Fold resistance to NNRTI caused by Y181C mutation in HIV-1 RT |
|---|---|
| Target Compound Data | Fully sensitive (no loss of activity) |
| Comparator Or Baseline | Nevirapine: ~90-fold resistance |
| Quantified Difference | Calanolide A maintains full potency where nevirapine loses 90-fold activity |
| Conditions | In vitro primer extension assay using recombinant HIV-1 RT with Y181C mutation |
Why This Matters
This data justifies procurement of Calanolide A for any study involving NNRTI-resistant HIV-1 strains, as it provides a distinct resistance profile that first-generation NNRTIs cannot offer.
- [1] Quan Y, Motakis D, Buckheit R Jr, et al. Sensitivity and resistance to (+)-calanolide A of wild-type and mutated forms of HIV-1 reverse transcriptase. Antivir Ther. 1999;4(4):203-209. View Source
